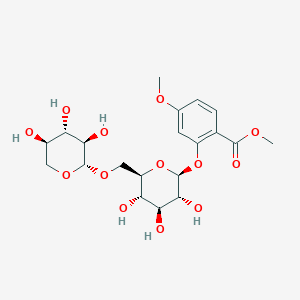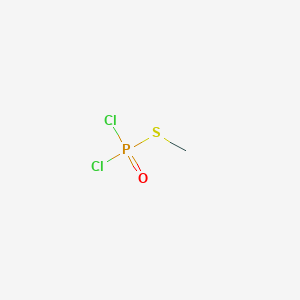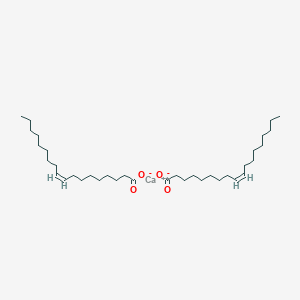
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
描述
Crosstide(三氟乙酸盐)是一种用于蛋白激酶Akt的合成肽底物。它对应于糖原合酶激酶3(GSK3)的氨基酸序列,该序列围绕着被p90核糖体S6激酶1(RSK1)或p70核糖体S6激酶(p70S6K)磷酸化的丝氨酸残基。 这种化合物广泛用于生物化学研究,特别是在涉及激酶活性及信号通路的研究中 .
准备方法
合成路线及反应条件: Crosstide(三氟乙酸盐)采用固相肽合成(SPPS)法合成。该方法涉及将受保护的氨基酸依次添加到固定在固体树脂上的生长肽链中。 三氟乙酸盐形式通常通过用三氟乙酸(TFA)将肽从树脂上裂解而获得,这也去除了氨基酸的保护基团 .
工业生产方法: 在工业环境中,Crosstide(三氟乙酸盐)的生产遵循与实验室合成类似的原则,但规模更大。通常使用自动肽合成仪来确保高效率和纯度。 最终产品通过高效液相色谱(HPLC)纯化以去除任何杂质和残留TFA .
化学反应分析
反应类型: Crosstide(三氟乙酸盐)主要发生磷酸化反应,其中磷酸基团被Akt、RSK1或p70S6K等激酶添加到丝氨酸残基上。 这种磷酸化对于研究激酶活性及信号通路至关重要 .
常用试剂及条件: 磷酸化反应通常需要三磷酸腺苷(ATP)作为磷酸供体,并在生理pH值的缓冲水溶液中进行。 可以使用激酶抑制剂或激活剂来调节反应 .
科学研究应用
Crosstide(三氟乙酸盐)在科学研究中具有广泛的应用:
化学: 用作肽合成和修饰研究的模型底物。
生物学: 用于测定激酶活性的检测,特别是与细胞生长、存活和代谢等各种细胞过程有关的Akt。
医学: 用于研究激酶信号通路受损的疾病,例如癌症和糖尿病。
作用机制
Crosstide(三氟乙酸盐)作为激酶,特别是Akt的底物发挥作用。该机制涉及Crosstide与激酶活性位点的结合,然后将磷酸基团从ATP转移到Crosstide的丝氨酸残基上。 这种磷酸化事件是许多信号通路中的关键步骤,影响着各种细胞功能 .
类似化合物:
生物素-Crosstide(三氟乙酸盐): Crosstide的生物素化形式,用于亲和纯化和检测.
糖原合酶激酶3底物肽: 其他用作GSK3底物的肽,用于类似的激酶检测.
独特性: Crosstide(三氟乙酸盐)由于其特定的氨基酸序列而具有独特性,使其成为Akt和其他激酶的理想底物。 其三氟乙酸盐形式增强了其溶解性和稳定性,使其适用于各种生物化学检测 .
相似化合物的比较
Biotin-Crosstide (trifluoroacetate salt): A biotinylated form of Crosstide used for affinity purification and detection.
Glycogen Synthase Kinase 3 Substrate Peptides: Other peptides that serve as substrates for GSK3 and are used in similar kinase assays.
Uniqueness: Crosstide (trifluoroacetate salt) is unique due to its specific amino acid sequence that makes it an ideal substrate for Akt and other kinases. Its trifluoroacetate salt form enhances its solubility and stability, making it suitable for various biochemical assays .
属性
IUPAC Name |
2-methylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2OS/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLPDRZKOMZVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289798 | |
| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16097-62-4 | |
| Record name | 16097-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















